
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile
Descripción general
Descripción
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMP, and it is a pyrrole derivative that possesses both nitrile and methyl groups. The synthesis of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antiviral properties. This compound has also been found to possess anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit anticancer activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. The anti-inflammatory and analgesic properties of this compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anticancer activity of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to exhibit anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile in lab experiments include its antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. Additionally, this compound exhibits anticancer activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are numerous future directions for the scientific research of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile. One potential direction is to further investigate its antimicrobial, antifungal, and antiviral properties and develop new treatments for infectious diseases. Another potential direction is to explore the anti-inflammatory and analgesic properties of this compound and develop new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile and to develop new treatments for cancer.
Propiedades
Número CAS |
142015-51-8 |
|---|---|
Nombre del producto |
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2/c1-10-3-5-11(6-4-10)13-9-15(2)8-12(13)7-14/h3-6,8-9H,1-2H3 |
Clave InChI |
PGXDCGZWODNGDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |
Sinónimos |
1-METHYL-4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

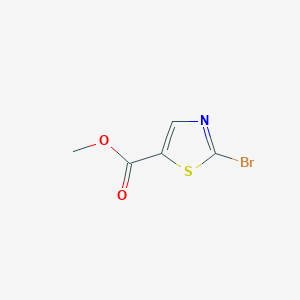
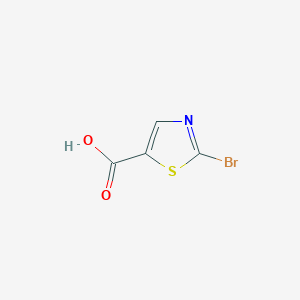
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)


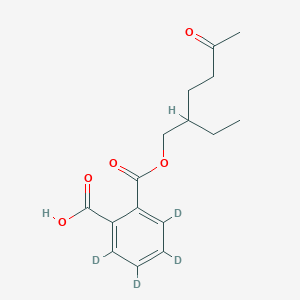
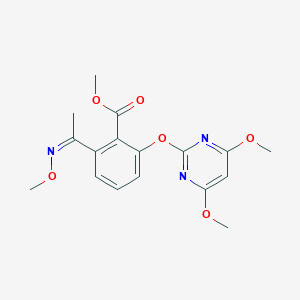

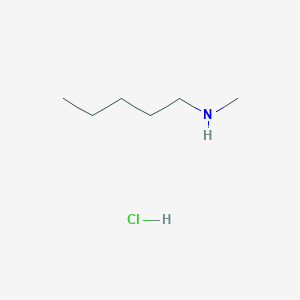
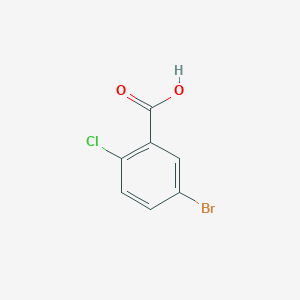
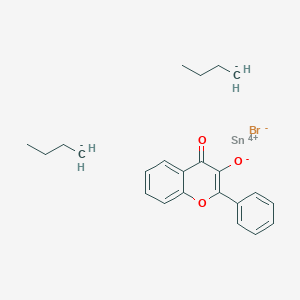

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)